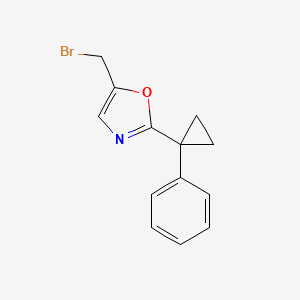
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole is a heterocyclic compound that features a bromomethyl group attached to an oxazole ring, which is further substituted with a phenylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylcyclopropyl Group: The phenylcyclopropyl group can be introduced through cyclopropanation reactions involving phenyl-substituted alkenes and diazo compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction reactions can modify the oxazole ring or the phenylcyclopropyl group, leading to different structural analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be utilized.
Major Products
The major products formed from these reactions include various substituted oxazoles, azides, thiocyanates, and reduced analogs of the original compound.
科学研究应用
5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
- 5-(Iodomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
- 5-(Hydroxymethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole
Uniqueness
The uniqueness of 5-(Bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole lies in its bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. This reactivity can be exploited in various synthetic and biological applications, making it a valuable compound in research and industry.
属性
分子式 |
C13H12BrNO |
|---|---|
分子量 |
278.14 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-(1-phenylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C13H12BrNO/c14-8-11-9-15-12(16-11)13(6-7-13)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI 键 |
HJCSYEXMKQRNDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


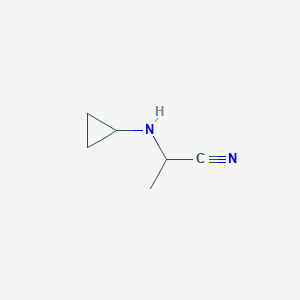
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
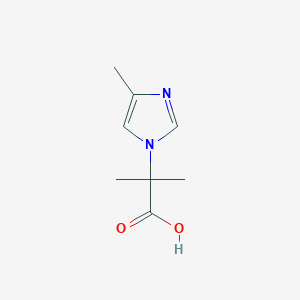
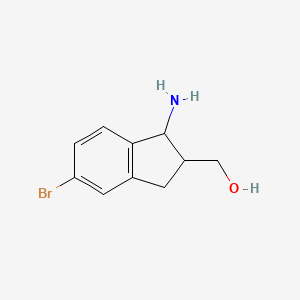
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
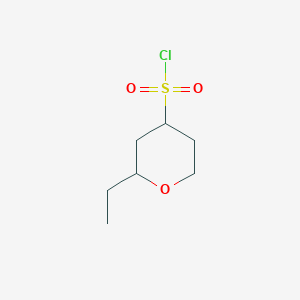
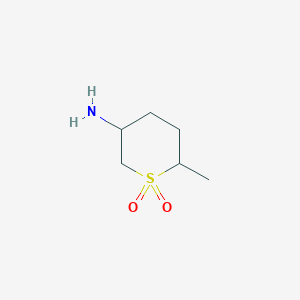
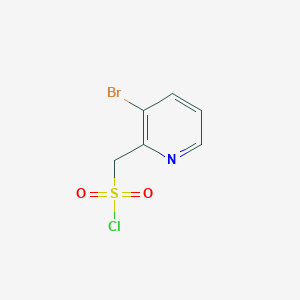
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride](/img/structure/B13219632.png)

![2-[2-Chloro-1-(methoxymethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13219636.png)
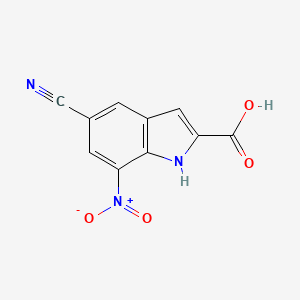
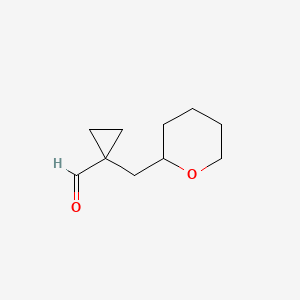
![1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13219653.png)
